molecular formula C13H14N4OS B11036020 4-Morpholino-1-phenyl-1,3,5-triazine-2(1H)-thione

4-Morpholino-1-phenyl-1,3,5-triazine-2(1H)-thione

Cat. No.: B11036020
M. Wt: 274.34 g/mol
InChI Key: KGIVWDIOPKSKPV-UHFFFAOYSA-N
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Description

4-Morpholino-1-phenyl-1,3,5-triazine-2(1H)-thione is a heterocyclic compound that contains a morpholine ring, a phenyl group, and a triazine ring with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-1-phenyl-1,3,5-triazine-2(1H)-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method might include the cyclization of a phenyl-substituted guanidine derivative with a morpholine derivative in the presence of a sulfur source.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-1-phenyl-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the triazine ring or the phenyl group.

    Substitution: The phenyl group or morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide derivative, while substitution could introduce new functional groups to the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Morpholino-1-phenyl-1,3,5-triazine-2(1H)-thione depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to DNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with different substituents, such as:

  • 4-Morpholino-1-phenyl-1,3,5-triazine-2(1H)-one
  • 4-Morpholino-1-phenyl-1,3,5-triazine-2(1H)-sulfonamide

Uniqueness

4-Morpholino-1-phenyl-1,3,5-triazine-2(1H)-thione is unique due to the presence of the thione group, which imparts specific chemical reactivity and potential biological activity. Its combination of a morpholine ring and a phenyl group also contributes to its distinct properties.

Properties

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

4-morpholin-4-yl-1-phenyl-1,3,5-triazine-2-thione

InChI

InChI=1S/C13H14N4OS/c19-13-15-12(16-6-8-18-9-7-16)14-10-17(13)11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

KGIVWDIOPKSKPV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=S)N(C=N2)C3=CC=CC=C3

Origin of Product

United States

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